

Stachartin C: A Technical Overview of a Phenylspirodrimane Secondary Metabolite

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of **Stachartin C**, a secondary metabolite produced by the fungus Stachybotrys chartarum. Due to the limited availability of specific data for **Stachartin C**, this document also incorporates information from the broader class of phenylspirodrimanes to provide a contextual understanding of its potential biological role.

Introduction to Stachartin C

Stachartin C is a member of the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane and a phenyl moiety. It is produced by the fungus Stachybotrys chartarum, a microorganism known for its production of a diverse array of secondary metabolites. The molecular formula for **Stachartin C** is C₂₉H₄₁NO₆, and its CAS number is 1978388-56-5.

While the existence of **Stachartin C** has been documented, extensive research into its specific biological activities and mechanisms of action is still lacking in publicly available scientific literature. Much of the current understanding is extrapolated from studies on related phenylspirodrimane compounds.

Physicochemical Properties



Property	Value	Source
Molecular Formula	C29H41NO6	[1]
CAS Number	1978388-56-5	[1]

Biological Activity

Direct quantitative biological activity data for **Stachartin C** is not extensively reported in the current body of scientific literature. A 2022 review on the secondary metabolites of Stachybotrys chartarum noted that the biological activity of **Stachartin C** was "Not Determined" [2].

However, the broader class of phenylspirodrimanes isolated from S. chartarum has been shown to exhibit a range of biological activities. It is plausible that **Stachartin C** may share some of these properties.

Table of Biological Activities of Related Phenylspirodrimanes:



Compound/Ext ract	Biological Activity	Quantitative Data (IC50/EC50)	Cell Lines/Assay	Reference
Stachybotrysin A	α-glucosidase inhibition	IC50 = 20.68 μM	α-glucosidase inhibitory assay	[3]
Stachybotrysin (unspecified)	Cytotoxicity	IC ₅₀ values in the range of 8.88 - 22.73 μM	SF-268, MCF-7, HepG-2, and A549 human tumor cell lines	[3]
Phenylspirodrima ne derivatives	Anticoagulant activity	-	Plasma coagulation tests	[4]
Phenylspirodrima ne derivatives	Cytotoxicity	$IC_{50} < 0.1 \mu M$ for some derivatives	A549 cells	[4]
Phenylspirodrima ne derivatives	Anti-HIV activity	EC ₅₀ = $6.2-23.8$ μ M for one derivative	Luciferase assay system	[2]

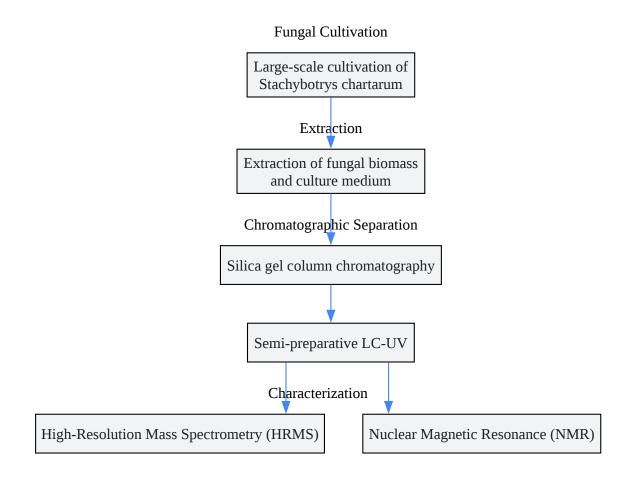
Experimental Protocols

Detailed experimental protocols specifically for the evaluation of **Stachartin C** are not available. However, the general methodologies for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum can be outlined.

General Isolation and Purification of Phenylspirodrimanes

The following workflow describes a typical procedure for obtaining phenylspirodrimanes from fungal cultures.





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Figure 1: General workflow for the isolation and characterization of phenylspirodrimanes.

Methodology Details:

- Cultivation:Stachybotrys chartarum is cultured on a suitable medium to encourage the production of secondary metabolites.
- Extraction: The fungal mycelium and the culture broth are typically extracted with organic solvents to isolate the crude mixture of metabolites.



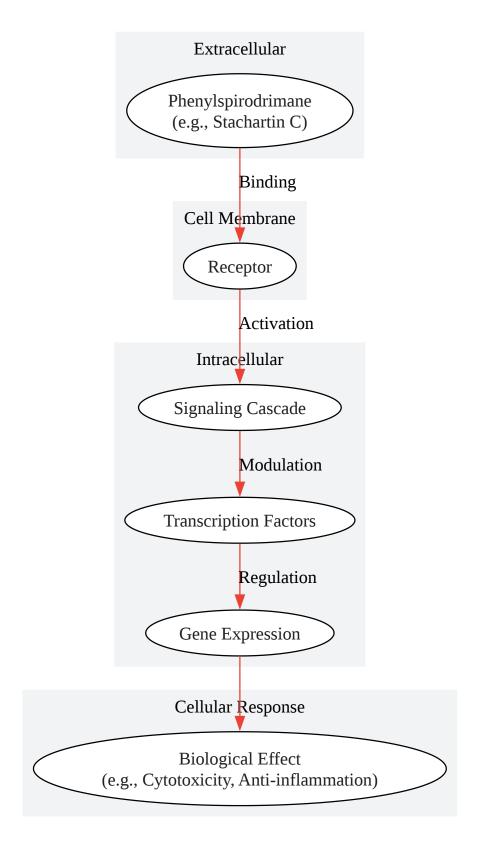
- Fractionation: The crude extract is subjected to column chromatography, often using silica gel, to separate fractions based on polarity.
- Purification: Fractions containing the compounds of interest are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) with UV detection.
- Structure Elucidation: The purified compounds are then analyzed using High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and NMR spectroscopy (¹H, ¹³C, COSY, HMBC, etc.) to elucidate the chemical structure.

Signaling Pathways

There are no specifically elucidated signaling pathways in which **Stachartin C** is known to be involved. However, based on the observed biological activities of related phenylspirodrimanes, such as cytotoxicity and anti-inflammatory effects, one could hypothesize potential interactions with common cellular signaling pathways.

The diagram below illustrates a hypothetical relationship where a phenylspirodrimane could potentially modulate a generic cell signaling pathway leading to a biological response.





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Figure 2: Hypothetical signaling pathway modulation by a phenylspirodrimane.



Conclusion and Future Directions

Stachartin C remains a largely uncharacterized secondary metabolite within the interesting class of phenylspirodrimanes. While its structure has been identified, a significant gap exists in the understanding of its biological function. The known activities of related compounds suggest that **Stachartin C** could possess valuable bioactive properties.

Future research should focus on:

- Targeted Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities of purified **Stachartin C**.
- Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by Stachartin C.
- Biosynthetic Pathway Elucidation: Understanding the enzymatic steps involved in the synthesis of Stachartin C in Stachybotrys chartarum.

A deeper investigation into **Stachartin C** and other phenylspirodrimanes could lead to the discovery of novel therapeutic agents.

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